![molecular formula C24H30N4O4 B6484683 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 898452-17-0](/img/structure/B6484683.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C24H30N4O4 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.22670545 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzodioxin moiety and piperazine derivatives. Its molecular formula is C24H30N4O3 with a molecular weight of approximately 430.52 g/mol. The structure can be visualized as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. For instance, initial reactions may include the formation of sulfonamide derivatives followed by further derivatization with various acetamides to yield the target compound. The synthetic pathway often employs reagents such as 4-methylbenzenesulfonyl chloride and lithium hydride in a DMF solvent system to facilitate the formation of the desired structures .
Enzyme Inhibition Studies
Research has shown that derivatives of this compound exhibit significant inhibitory activity against key enzymes linked to various metabolic disorders:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial for treating Alzheimer's disease by increasing acetylcholine levels in the brain. Compounds similar to this compound have demonstrated promising AChE inhibition .
- α-Glucosidase : This enzyme plays a critical role in carbohydrate metabolism and is a target for Type 2 diabetes management. The compound has been screened for its ability to inhibit α-glucosidase effectively .
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of compounds related to this compound:
- Alzheimer's Disease Models : In vitro assays using neuronal cell lines have shown that this compound enhances neuronal survival and reduces amyloid plaque formation, indicating potential neuroprotective effects .
- Diabetes Models : In animal studies, administration of related compounds resulted in decreased blood glucose levels after carbohydrate loading tests, suggesting efficacy in managing Type 2 diabetes .
Comparative Table of Biological Activities
Compound Name | AChE Inhibition | α-Glucosidase Inhibition | Neuroprotective Effects |
---|---|---|---|
This compound | Yes | Yes | Yes |
Related Compound A | Moderate | Yes | No |
Related Compound B | High | Moderate | Yes |
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various amines and acylating agents. The process generally includes:
- Step 1: Preparation of the benzodioxin derivative through the reaction of 2,3-dihydrobenzo[1,4]dioxin with appropriate acyl chlorides or anhydrides.
- Step 2: Coupling with piperazine derivatives to introduce the piperazine moiety.
This multi-step synthesis allows for the introduction of various substituents that can modulate biological activity.
Antidiabetic Properties
Research has indicated that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl) exhibit significant inhibitory activity against α-glucosidase, an enzyme implicated in carbohydrate metabolism. This suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) by slowing down carbohydrate absorption and reducing postprandial blood glucose levels .
Neuroprotective Effects
The compound has also been studied for its effects on acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease (AD). Inhibition of AChE can enhance cholinergic transmission and potentially improve cognitive function in neurodegenerative conditions. Preliminary studies show promising results in enhancing memory and learning capabilities in animal models .
Therapeutic Screening
In a study published in Brazilian Journal of Pharmaceutical Sciences, various synthesized derivatives were screened for their biological activities against α-glucosidase and AChE. The results indicated that certain modifications to the benzodioxin structure significantly enhanced inhibitory potency against these enzymes .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that substituents on the benzodioxin ring and piperazine moiety play crucial roles in determining biological activity. For instance, the introduction of methyl groups on the phenyl ring was found to enhance both α-glucosidase inhibition and AChE inhibition compared to unsubstituted analogs .
Applications in Medicinal Chemistry
The compound's unique structure allows it to be a versatile scaffold for drug development:
- Antidiabetic Agents: Targeting carbohydrate metabolism through α-glucosidase inhibition.
- Neuroprotective Drugs: Enhancing cognitive function by inhibiting AChE.
These applications highlight its potential as a lead compound for developing new therapeutics aimed at managing metabolic and neurodegenerative diseases.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-17-3-5-18(6-4-17)20(28-11-9-27(2)10-12-28)16-25-23(29)24(30)26-19-7-8-21-22(15-19)32-14-13-31-21/h3-8,15,20H,9-14,16H2,1-2H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURCJBSIRAPDRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.